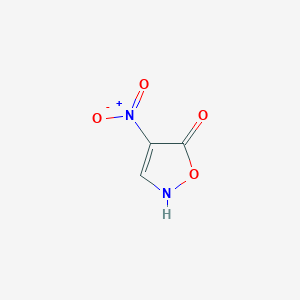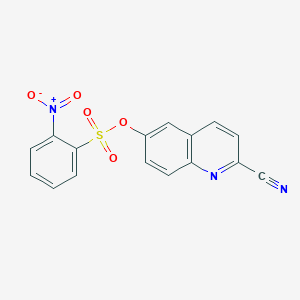
2-Cyanoquinolin-6-yl 2-nitrobenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyanoquinolin-6-yl 2-nitrobenzene-1-sulfonate is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a cyano group at the second position of the quinoline ring and a nitrobenzene sulfonate group at the sixth position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanoquinolin-6-yl 2-nitrobenzene-1-sulfonate typically involves the following steps:
Formation of Quinoline Core: The quinoline core can be synthesized using various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with aldehydes or ketones in the presence of acidic catalysts.
Introduction of Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Sulfonation and Nitration: The sulfonate and nitro groups can be introduced through sulfonation and nitration reactions, respectively. Sulfonation is typically carried out using sulfur trioxide or chlorosulfonic acid, while nitration is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of microreactors for sulfonation has been reported to improve reaction efficiency and safety .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyanoquinolin-6-yl 2-nitrobenzene-1-sulfonate undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can undergo substitution reactions where electrophiles replace hydrogen atoms on the aromatic ring.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Sulfonation: Sulfur trioxide or chlorosulfonic acid.
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Hydrogen gas with palladium catalyst.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Quinoline Derivatives: Electrophilic aromatic substitution leads to various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
2-Cyanoquinolin-6-yl 2-nitrobenzene-1-sulfonate has several applications in scientific research:
Medicinal Chemistry: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Quinoline derivatives are used in the development of organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of 2-Cyanoquinolin-6-yl 2-nitrobenzene-1-sulfonate involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes involved in critical biological pathways, leading to antimicrobial or anticancer effects.
DNA Intercalation: Quinoline derivatives can intercalate into DNA, disrupting its function and leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
Quinolin-2-ones: These compounds share the quinoline core and have similar biological activities.
Phenanthridin-6-ones: These compounds are structurally related and have similar applications in medicinal chemistry.
Uniqueness
2-Cyanoquinolin-6-yl 2-nitrobenzene-1-sulfonate is unique due to the presence of both cyano and nitrobenzene sulfonate groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives.
Propiedades
Número CAS |
916661-18-2 |
|---|---|
Fórmula molecular |
C16H9N3O5S |
Peso molecular |
355.3 g/mol |
Nombre IUPAC |
(2-cyanoquinolin-6-yl) 2-nitrobenzenesulfonate |
InChI |
InChI=1S/C16H9N3O5S/c17-10-12-6-5-11-9-13(7-8-14(11)18-12)24-25(22,23)16-4-2-1-3-15(16)19(20)21/h1-9H |
Clave InChI |
QPHDPKPIGCLDCG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)OC2=CC3=C(C=C2)N=C(C=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12884080.png)


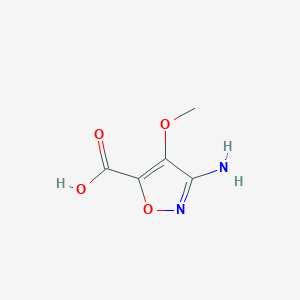
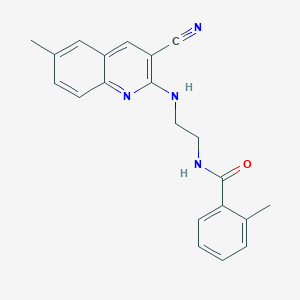
![2-Phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12884098.png)
![1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12884099.png)
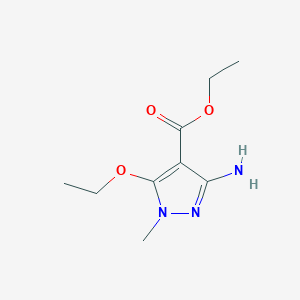
![3-Bromo-1,4-dimethyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B12884126.png)

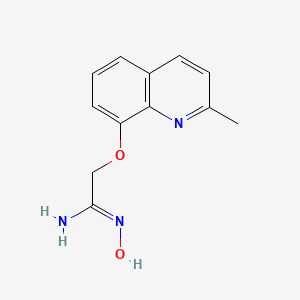
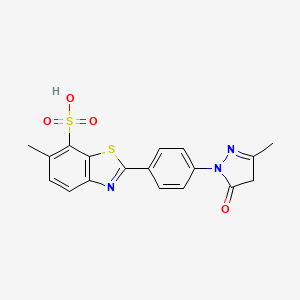
![dicyclohexyl-[2-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane](/img/structure/B12884143.png)
